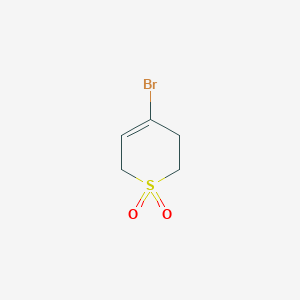

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide is a chemical compound with the CAS Number: 1255574-60-7 . It has a molecular weight of 179.08 and its IUPAC name is 4-bromo-3,6-dihydro-2H-thiopyran . It is in liquid form .

Synthesis Analysis

The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles . Bromination of imide 1a with Br2 at room temperature led to the formation of monobromide 2a in 64% yield (when the reaction was carried out in CH2Cl2) and 77% (in AcOH) .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7BrS/c6-5-1-3-7-4-2-5/h1H,2-4H2 . The InChI key is OPHPCGQRHLCGSW-UHFFFAOYSA-N .Chemical Reactions Analysis

Bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles . The reaction is very sensitive to the temperature. An increase in the bromination temperature even to 40°С already leads to the formation of 4H-thiopyrans .Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.08 . The physical form of the compound is liquid .Scientific Research Applications

Facile Synthesis and Synthetic Equivalents

A stable precursor, 4,6-Dihydrothieno[3,4-b]thiophene 5,5-dioxide, easily prepared from a compound related to 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide, serves as a synthetic equivalent for complex molecules. This precursor can undergo alkylation and lose SO2 upon heating, demonstrating its utility in synthetic chemistry for creating diverse structures (Chou & Tsai, 1991).

Halogenation and Substitution Reactions

The bromination and chlorination of thiopyran derivatives have been extensively studied. For instance, the halogenation of 4H-Thiopyran-4-one 1,1-dioxide and its derivatives leads to 3-halogen and 3,5-dihalogen substitution products. These derivatives showcase extreme sensitivity to bases, which restricts further substitution reactions, highlighting the specificity of halogenation in chemical synthesis (Ried & Bopp, 1978).

Ring Contraction to Thiolanes

Functionalized 3,6-dihydro-2H-thiopyrans react with N-iodosuccinimide and carboxylic acids, leading to the formation of poly-functionalized thiolanes. This process, thought to proceed through nucleophilic or electrophilic pathways, illustrates the compound's potential in synthesizing cyclic structures with specific substitutions (Lucassen & Zwanenburg, 2004).

Catalysis and Nano-Particle Formation

The compound also finds application in the formation of palladium complexes, which are effective in catalyzing Suzuki-Miyaura coupling reactions. These complexes can serve as precursors for nano-particles of PdSe and Pd4Se, showing the compound's relevance in nano-material science and catalysis (Sharma et al., 2013).

Photochemical Oxidation

The photochemical oxidation of thiopyrans, including compounds similar to this compound, has been studied for its potential to form heteroaromatic cation bromides. This reaction, proceeding via a free radical chain mechanism, underscores the role of thiopyrans in photochemical processes (Drevko et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2S/c6-5-1-3-9(7,8)4-2-5/h1H,2-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEALZOHSWYAFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2780606.png)

![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)

![4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2780624.png)